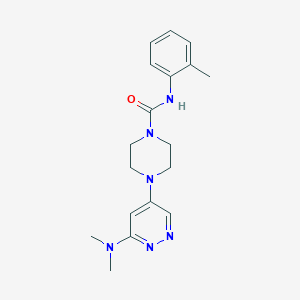

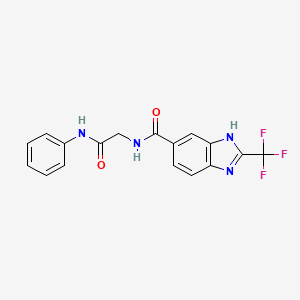

![molecular formula C13H14F3N5O2 B2577840 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034355-96-7](/img/structure/B2577840.png)

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide” is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This compound was identified from a structure-based virtual screen made on IDO1 active site . It has been found to have sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .

Synthesis Analysis

The synthesis of this compound involves a structure-based virtual screening made on IDO1 active site . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . Thanks to the rational and in silico-guided design of analogues, an improvement of the potency to sub-micromolar levels has been achieved .Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo [4,3- a ]pyridine ring as the heme-binding scaffold . The compound also contains a trifluoromethyl group and a morpholine-4-carboxamide group .Scientific Research Applications

Anti-inflammatory Applications

Research into compounds structurally related to N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide has shown potential anti-inflammatory applications. For instance, derivatives of N-(4,6-pyridin-2-yl)arylcarboxamides, which share a similar structural motif, were evaluated for their anti-inflammatory properties. Although their activity was somewhat lower compared to carboxamides, their precursors, notably the corresponding amidrazones, exhibited potent anti-inflammatory activity. This suggests that heteroarylcarboxamide derivatives could offer an alternative to traditional non-steroidal anti-inflammatory drugs by partially acting through the inhibition of tumor necrosis factor-alpha production (J. Robert et al., 1997).

Diuretic Activity

Another area of interest is the potential diuretic activity of related compounds. Research has been conducted on derivatives of quinazoline and pyridopyrimidine, which bear structural features contributing to diuretic activity, such as sulfonamido, morpholino, and chlorophenyl groups. Some tricyclic 1,2,4-triazolo[3,4-b]quinazolines and pyrido[3,2-d][1,2,4]triazolo[4,3-alpha] pyrimidines with these features were synthesized and showed promising diuretic effects in rats (H. Eisa et al., 1996).

Metabolic Pathway Exploration

The metabolism and excretion pathways of compounds like this compound can also be a significant area of research. Studies have utilized tritiated compounds to elucidate preclinical metabolic and excretory pathways in vivo, which helps in understanding the stability and metabolic fate of such compounds in different species (C. L. Shaffer et al., 2006).

Anticonvulsant Activities

The anticonvulsant activities of related structures have been investigated, with novel derivatives showing significant effects in various anticonvulsant models. This suggests that similar compounds could provide leads for developing new treatments for seizure disorders (Shiben Wang et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors .

Mode of Action

It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Biochemical Pathways

Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds .

Result of Action

Similar compounds have shown excellent anti-tumor activity against various cancer cell lines .

Action Environment

The synthesis and pharmacological activities of similar compounds have been studied under various conditions .

Future Directions

The compound represents a novel class of IDO1 inhibitors and has shown promising results in boosting the immune response and working in synergy with other immunotherapeutic agents . Future research could focus on further optimizing the potency and selectivity of this compound, as well as exploring its potential applications in cancer immunotherapy .

properties

IUPAC Name |

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N5O2/c14-13(15,16)9-1-2-21-10(7-9)18-19-11(21)8-17-12(22)20-3-5-23-6-4-20/h1-2,7H,3-6,8H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIKYSAMEYXGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

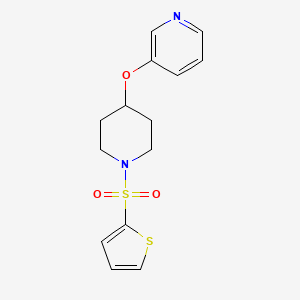

![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)

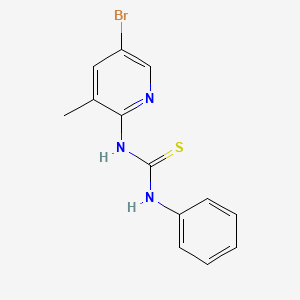

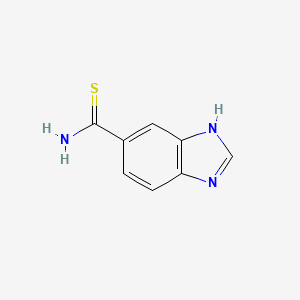

![N-(4-methylbenzyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2577760.png)

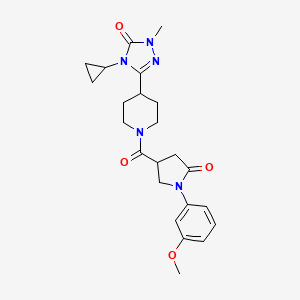

![N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2577765.png)

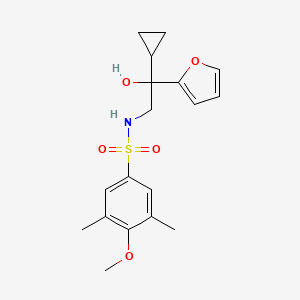

![N-(5-{[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2577771.png)

![2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid](/img/structure/B2577776.png)

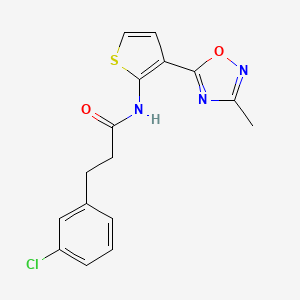

![1-Methyl-4-(3-thiophen-3-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2577780.png)